1-(3-Methoxyphenyl)-2-methylpropan-1-ol
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound’s IUPAC name derives from its parent chain, substituents, and functional group priority. The propan-1-ol backbone places the hydroxyl group at position 1. Key substituents include:
- 2-methyl : A methyl group attached to carbon 2 of the propane chain.
- 1-(3-methoxyphenyl) : A phenyl ring substituent at position 1, with a methoxy group (-OCH₃) at the 3-position of the aromatic ring.
The structure is represented as C₁₁H₁₆O₂ , with the hydroxyl group (–OH) bonded to carbon 1, the methyl branch at carbon 2, and the substituted phenyl group at carbon 1.
Structural Features :
| Component | Position | Functional Group |
|---|---|---|
| Propane backbone | C1–C3 | Propan-1-ol |
| Methyl substituent | C2 | –CH(CH₃) |
| Phenyl substituent | C1 | 3-Methoxyphenyl |
The SMILES notation CC(C)C(C1=CC(=CC=C1)OC)O captures the connectivity: a central carbon (C2) bonded to a methyl group (C), a hydroxyl-bearing carbon (C1), and the substituted phenyl ring. The InChIKey FHDONTAKGDIMOX-UHFFFAOYSA-N provides a standardized identifier for database searches.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₆O₂ is confirmed by multiple sources, with a calculated molecular weight of 180.24 g/mol .
Atomic Composition and Weight Calculation :
| Element | Quantity | Atomic Mass (g/mol) | Contribution to Weight |
|---|---|---|---|
| Carbon | 11 | 12.01 | 132.11 |
| Hydrogen | 16 | 1.008 | 16.128 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 180.238 g/mol |
The exact mass is 180.11500 g/mol , derived from isotopic composition.
CAS Registry Number and Alternative Chemical Identifiers
The primary identifier is CAS 61751-33-5 , registered in global chemical databases. Additional identifiers include:
| Database | Identifier Type | Identifier Value |
|---|---|---|
| PubChem | CID | 13658168 |
| DSSTox | Substance ID | DTXSID50545996 |
| Wikidata | Q-number | Q82423675 |
| SMILES Code | Canonical SMILES | CC(C)C(C1=CC(=CC=C1)OC)O |
These identifiers enable cross-referencing across platforms like PubChem, ChemSpider, and ChemBK.
Synonymous Naming Conventions in Chemical Databases
The compound is referenced under various synonyms, reflecting database-specific nomenclature preferences:
| Database/Source | Synonym Example |
|---|---|
| PubChem | 1-(3-Methoxyphenyl)-2-methylpropan-1-ol |
| ChemSpider | This compound |
| ChemBK | This compound |
| ChemicalBook | Benzenemethanol, 3-methoxy-α-(1-methylethyl)- |
Variations in hyphenation and substituent order highlight the need for standardized IUPAC naming. For example, ChemicalBook uses a benzenemethanol-based descriptor, while others prioritize the propane backbone.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-8,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDONTAKGDIMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545996 | |
| Record name | 1-(3-Methoxyphenyl)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61751-33-5 | |
| Record name | 1-(3-Methoxyphenyl)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Addition to Ketones
One of the primary and classical methods to prepare 1-(3-Methoxyphenyl)-2-methylpropan-1-ol involves the nucleophilic addition of a Grignard reagent to a ketone intermediate, followed by hydrolysis:
- Starting materials: A 3-methoxyphenyl ketone derivative and an appropriate alkylmagnesium halide (Grignard reagent).
- Reaction: The Grignard reagent attacks the carbonyl carbon of the ketone, forming a tertiary alkoxide intermediate.
- Work-up: Acidic hydrolysis converts the alkoxide to the corresponding alcohol.
- Control: Reaction temperature and stoichiometry are carefully controlled to avoid side reactions such as over-alkylation or reduction.
- Purification: Typically involves chromatographic techniques to isolate the pure alcohol.
This method is widely used due to its straightforward approach and the availability of Grignard reagents and ketones.
| Step | Description |
|---|---|
| Reactants | 3-methoxyphenyl ketone + alkylmagnesium halide |
| Reaction type | Nucleophilic addition of Grignard reagent |
| Intermediate formed | Alkoxide |
| Final product | This compound |
| Purification | Chromatography |
Catalytic Hydrogenation and Reduction Methods
Recent research indicates catalytic hydrogenation as an effective method for synthesizing substituted aromatic alcohols, including compounds structurally related to this compound:
- Catalysts such as Mn-MACHO-iPr complexes under hydrogen pressure have been employed to reduce precursor ketones or aldehydes to the corresponding alcohols.
- Reactions are carried out under inert atmosphere (argon), with controlled temperature (e.g., 150 °C) and pressure (CO and H2 gases).
- The process yields high purity products with good yields (up to 91% reported for similar complexes).
- Analytical techniques such as NMR spectroscopy confirm product identity and purity.
This method offers a more environmentally friendly and selective alternative to traditional stoichiometric reductions.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Mn-MACHO-iPr complex |
| Atmosphere | Argon |
| Temperature | ~150 °C |
| Pressure | CO (5 bar), H2 (15 bar) |
| Reaction time | 24 hours |
| Yield | Up to 91% (for related complexes) |
| Analysis | NMR spectroscopy |
Base-Catalyzed Alkylation Using Sodium Methoxide
Another reported approach involves the use of sodium methoxide (NaOMe) as a base catalyst in methanol solvent to facilitate alkylation and formation of the target alcohol:
- Starting from 2-(3-methoxyphenyl)ethan-1-ol or related precursors.
- Sodium methoxide promotes nucleophilic substitution or rearrangement reactions leading to the formation of the this compound.
- The reaction is typically performed at room temperature with reaction times around 24 hours.
- Yields are determined by quantitative NMR using internal standards such as mesitylene.
- The product is confirmed by characteristic NMR chemical shifts consistent with literature data.
This method is advantageous for its mild conditions and use of readily available reagents.
| Component | Amount (Example) |
|---|---|
| 2-(3-methoxyphenyl)ethan-1-ol | 1 mmol |
| Sodium methoxide | 2 mmol |
| Solvent | Methanol (1 mL) |
| Reaction time | 24 hours |
| Yield determination | 1H NMR with mesitylene standard |
| Product confirmation | NMR spectroscopy |
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Grignard addition to ketone | Nucleophilic addition, hydrolysis | Straightforward, versatile | Requires dry, inert conditions |
| Catalytic hydrogenation | Mn-MACHO-iPr catalyst, high yield | Environmentally friendly, selective | Requires high pressure equipment |
| Base-catalyzed alkylation | NaOMe in methanol, mild conditions | Mild, simple reagents | Longer reaction times |
| Patent multi-step synthesis | Protection/deprotection, chiral control | Enables stereoselective synthesis | Complex, multi-step |
These preparation methods reflect the current state of research and industrial practice for synthesizing this compound. The choice of method depends on the desired scale, purity, stereochemistry, and available resources. Analytical confirmation by NMR and chromatographic purification are standard across methods to ensure product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-Methoxyphenyl)-2-methylpropan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield 1-(3-Methoxyphenyl)-2-methylpropan-1-amine.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: 1-(3-Methoxyphenyl)-2-methylpropan-1-one.
Reduction: 1-(3-Methoxyphenyl)-2-methylpropan-1-amine.
Substitution: 1-(3-Methoxyphenyl)-2-methylpropan-1-chloride or 1-(3-Methoxyphenyl)-2-methylpropan-1-bromide.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
1-(3-Methoxyphenyl)-2-methylpropan-1-ol has been investigated for its anti-inflammatory and antimicrobial properties. Research indicates that it may reduce inflammation markers in biological systems, making it a candidate for pharmaceutical development aimed at treating inflammatory conditions .
Case Study: Anti-inflammatory Activity
A study demonstrated that this compound effectively reduced the levels of pro-inflammatory cytokines in vitro, suggesting its potential utility in developing anti-inflammatory drugs.
Organic Synthesis
Synthetic Routes:
The compound serves as an intermediate in the synthesis of more complex organic molecules. Various synthetic strategies have been developed to produce this compound, including:
- Oxidation using potassium permanganate.
- Reduction with sodium borohydride.
- Substitution reactions involving halogenating agents.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Sodium borohydride | Methanol or lithium aluminum hydride in ether |
| Substitution | Halogenating agents | Presence of a catalyst |
Chemical Properties and Reactivity
The unique positioning of the methoxy group on the phenyl ring influences its chemical reactivity and biological interactions. This positional isomerism can lead to significant differences in applications compared to structurally similar compounds.
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-methylpropan-1-one | Methoxy group in para position | Different reactivity due to positional isomerism |
| 1-(3-Hydroxyphenyl)-2-methylpropan-1-one | Hydroxy group instead of methoxy | Potentially different biological activity |
| 1-(3-Chlorophenyl)-2-methylpropan-1-one | Chlorine substituent on phenyl ring | Variations in reactivity and stability |
Industrial Applications
The compound is utilized in the production of fragrances and flavors due to its aromatic properties. Its unique structure allows for modifications that can enhance flavor profiles or scent characteristics, making it valuable in the cosmetic and food industries.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory properties could be linked to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-2-methylpropan-2-ol (CAS: 23037-39-0)
- Molecular Formula : C₁₁H₁₆O₂ (identical to the target compound).
- Key Difference : The hydroxyl group is located at the propan-2-ol position instead of propan-1-ol.
- Implications: Altered steric and electronic properties may affect solubility, boiling point, and reactivity. No direct application data is available, but its isomerism could influence binding affinity in biological systems .
1-(4-Methoxyphenyl)-2-methylpropan-1-ol
- Molecular Formula : C₁₁H₁₆O₂.
- Key Difference : Methoxy group at the para position of the phenyl ring.
- This compound has been referenced in synthetic organic chemistry studies but lacks detailed application data .
Functional Group Variants
D-(+)-1-(3-Methoxyphenyl)-2-aminopropane
- Molecular Formula: C₁₀H₁₅NO.
- Key Difference: Amino group (-NH₂) replaces the hydroxyl group.
- This compound is a precursor in the synthesis of pharmaceuticals, including antihypertensive agents, via hydrolysis reactions .
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol (CAS: 5438-66-4)
- Molecular Formula : C₁₇H₂₀O₃.
- Key Difference : Additional phenylmethoxy (-OCH₂C₆H₅) substituent at the 4-position.
- Implications : Increased molecular weight (272.34 g/mol) and lipophilicity may enhance membrane permeability. This compound has been explored in early-stage antimicrobial studies but lacks commercial application data .
Table 1: Comparative Analysis of Key Properties
Research and Industrial Relevance
- Pharmaceutical Synthesis: The amino derivative (CAS: 18840-47-6) is a key intermediate in antihypertensive drug production, highlighting the importance of functional group manipulation in drug design .
- Antimicrobial Potential: Bulkier analogs like 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol demonstrate how substituent addition can modulate bioactivity, though clinical data remains sparse .
- Isomer-Specific Effects : The propan-1-ol vs. propan-2-ol isomers (CAS: 61751-33-5 vs. 23037-39-0) underscore the critical role of hydroxyl positioning in physicochemical behavior, necessitating further study .
Biological Activity
1-(3-Methoxyphenyl)-2-methylpropan-1-ol, also known as a methoxy-substituted phenolic compound, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHO and a molecular weight of 180.24 g/mol. Its structure includes a methoxy group (-OCH) attached to a phenyl ring and a methyl group linked to the propan-1-ol chain. The unique positioning of the methoxy group influences its chemical reactivity and biological interactions compared to similar compounds.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially reducing oxidative stress in biological systems.
- Enzyme Modulation : Interaction studies have shown that it can modulate various enzymes, indicating a possible role in biochemical pathways relevant to drug metabolism and therapeutic effects.
- Analgesic Potential : Similar compounds have been studied for analgesic effects, suggesting that this compound could also exhibit pain-relieving properties .
Synthesis Methods
Several synthetic routes for producing this compound have been developed. A common method involves the following steps:
- Reactants : Methanol and 3-Methoxypropiophenone.
- Catalyst : Caesium carbonate.
- Conditions : Heat at 120°C for 12 hours, followed by the addition of water and continued heating for another 12 hours.
Comparative Analysis with Related Compounds
To understand its unique properties, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-methylpropan-1-one | Methoxy group in para position | Different reactivity due to positional isomerism |
| 1-(3-Hydroxyphenyl)-2-methylpropan-1-one | Hydroxy group instead of methoxy | Potentially different biological activity |
| 1-(3-Chlorophenyl)-2-methylpropan-1-one | Chlorine substituent on phenyl ring | Variations in reactivity and stability |
The variations in the structural features significantly influence their biological activities and potential applications.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of methoxy-substituted compounds. For instance:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
